3-(5,7-difluoro-1H-indol-3-yl)propanal
Description
3-(5,7-Difluoro-1H-indol-3-yl)propanal is a fluorinated indole derivative characterized by a propanal side chain at the 3-position of the indole core and fluorine atoms at the 5- and 7-positions. Indole derivatives are widely studied for their bioactivity, particularly in neurological targets (e.g., serotonin receptors) due to structural mimicry of endogenous neurotransmitters like serotonin . Fluorination at strategic positions (5- and 7-) likely enhances metabolic stability and lipophilicity, which could improve blood-brain barrier penetration for central nervous system (CNS) applications . The propanal moiety may serve as a reactive site for further derivatization, analogous to synthetic strategies observed in indole-based intermediates .
Properties
IUPAC Name |
3-(5,7-difluoro-1H-indol-3-yl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO/c12-8-4-9-7(2-1-3-15)6-14-11(9)10(13)5-8/h3-6,14H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWWLQIWMUATPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCC=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648842 | |
| Record name | 3-(5,7-Difluoro-1H-indol-3-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843653-02-1 | |
| Record name | 3-(5,7-Difluoro-1H-indol-3-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-difluoro-1H-indol-3-yl)propanal typically involves the construction of the indole ring followed by the introduction of the difluoro substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. The difluoro substituents can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of 3-(5,7-difluoro-1H-indol-3-yl)propanal may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5,7-difluoro-1H-indol-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(5,7-difluoro-1H-indol-3-yl)propanoic acid.
Reduction: 3-(5,7-difluoro-1H-indol-3-yl)propanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5,7-difluoro-1H-indol-3-yl)propanal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,7-difluoro-1H-indol-3-yl)propanal involves its interaction with specific molecular targets and pathways. The difluoro substituents can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The indole ring can interact with various biological targets, including proteins and nucleic acids, modulating their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 1,3-Di(1H-indol-3-yl)propane
- Structure : Features two indole groups linked via a propane chain, lacking fluorine substituents and the aldehyde group present in the target compound.
- Synthesis : Prepared via a two-step substitution reaction between indole trimethyl quaternary ammonium salts and esters, achieving high yields .
(b) 2-(3-(4-Chlorophenyl)-1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
- Structure: A complex polycyclic indole derivative with a 4-chlorophenyl group and a fused quinoxaline-triazine system.
- Relevance : Highlights the diversity of indole modifications; chlorine substituents (vs. fluorine in the target compound) may alter electronic properties and binding affinities .
(c) Triptans (e.g., Sumatriptan)
- Structure : Contains an indole core linked to a sulfonamide group, differing from the target’s propanal chain and fluorinated positions.
- Activity: Agonists of 5HT1B/1D receptors, used in migraine treatment. The target’s difluoro substitution could modulate receptor selectivity or metabolic stability compared to non-fluorinated triptans .
Comparative Data Table
Functional and Pharmacological Insights
- Aldehyde Reactivity : The propanal group offers a site for conjugation (e.g., Schiff base formation), similar to strategies used in prodrug design or targeted delivery systems, which are less feasible in saturated propane analogs .
- Receptor Interactions : While triptans target serotonin receptors, the target’s fluorinated indole core might exhibit distinct binding kinetics or off-target effects due to electronic perturbations from fluorine atoms .
Notes
- The provided evidence lacks direct data on 3-(5,7-difluoro-1H-indol-3-yl)propanal; comparisons are extrapolated from structural analogs.
- Fluorine’s role in enhancing drug-like properties is well-documented but requires empirical confirmation for this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
